1-(2-(2-Bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
Description
Historical Development and Discovery
The discovery of 1-(2-(2-bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is rooted in advancements in Ullmann etherification and nucleophilic substitution reactions. While its exact synthesis timeline remains undocumented in public databases, its structural analogs—such as 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene—were first reported in patents filed in the early 2000s. These earlier compounds demonstrated the utility of bromophenoxy groups in polymer precursors, which likely inspired the incorporation of similar motifs into pharmacologically active molecules.
The compound’s CAS registry (1323501-85-4) indicates its formal characterization occurred around 2013, coinciding with increased interest in sulfur-containing heterocycles for drug discovery. Key synthetic steps likely involve:
Structural Classification within Organosulfur Chemistry
This molecule belongs to three distinct chemical classes:
| Structural Feature | Classification | Role |
|---|---|---|
| Pyridin-2-ylthio group | Organosulfur compounds | Enhances binding to metal-containing enzymes |
| Bromophenoxy ether | Aromatic ethers | Improves lipophilicity and metabolic stability |
| Hydrochloride salt | Ionic derivatives | Increases solubility for biological assays |
The pyridinylthio moiety ($$ \text{C}5\text{H}4\text{NS} $$) is a hallmark of organosulfur chemistry, enabling disulfide bond formation and redox activity. The bromine atom at the ortho position of the phenoxy group introduces steric hindrance, potentially affecting conformational dynamics in target binding.
Research Significance in Medicinal Chemistry
This compound’s significance lies in its dual functionality:
- Kinase Inhibition Potential : The pyridine sulfur atom may coordinate with kinase ATP-binding sites, analogous to imatinib’s mechanism.
- Pro-drug Applications : The hydrochloride salt improves aqueous solubility, facilitating in vivo administration.
- Structural Versatility : Modular synthesis allows derivatization at the ethoxy or thioether positions.
Recent in silico studies suggest strong affinity for tyrosine kinases, with docking scores exceeding −9.2 kcal/mol for vascular endothelial growth factor receptor 2 (VEGFR2).
Current Research Landscape and Academic Interest
As of 2025, research focuses on three areas:
Synthetic Optimization :
Biological Screening :
Computational Modeling :
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethoxy]-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S.ClH/c17-14-5-1-2-6-15(14)21-10-9-20-11-13(19)12-22-16-7-3-4-8-18-16;/h1-8,13,19H,9-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGHMGPBDWTBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCC(CSC2=CC=CC=N2)O)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 2-chloropyridine-3-thiol in the presence of a base to yield 1-(2-(2-bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
1-(2-(2-Bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Inferred from hydrochloride salt and pyridylthio group.
Key Differences and Implications
(a) Substituent Effects on Solubility and Bioavailability
- Thioether vs. Amine Linkages: The pyridin-2-ylthio group introduces sulfur-based polarity, contrasting with the diethylamino groups in CHJ04091-CHJ04092. This may reduce off-target interactions with amine-binding enzymes .
- Salt Form: Unlike non-ionic CHJ04091-CHJ04094 (oil-like), the hydrochloride salt improves solubility in aqueous media, critical for intravenous formulations .
(b) Pharmacological Activity
- SphK1 Inhibition: CHJ04091-CHJ04092 exhibit nanomolar IC₅₀ values due to their diethylamino-methoxybenzyl groups, which stabilize interactions with SphK1’s hydrophobic pocket. The target compound’s pyridin-2-ylthio group may shift binding specificity toward redox-sensitive targets .
- β-Blocker Analogues: Bisoprolol’s isopropylamino group is essential for β₁-adrenergic receptor antagonism. The target compound lacks this moiety, suggesting divergent mechanisms .
Notes
Data Limitations : Direct pharmacological data for the target compound are sparse; inferences rely on structural analogues.
Regulatory Considerations : Impurity profiles (e.g., pyridyl-ethoxy derivatives in ) must be monitored to meet pharmaceutical standards .
Future Directions : Structure-activity relationship (SAR) studies should prioritize pyridin-2-ylthio optimization for target selectivity and solubility.
Biological Activity
1-(2-(2-Bromophenoxy)ethoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This molecular formula indicates the presence of bromine, which is known to enhance biological activity through various mechanisms such as increased lipophilicity and altered receptor interactions.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Inflammatory Pathways : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other pyrimidine derivatives .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
A study highlighted the anti-inflammatory properties of related compounds, showing significant inhibition of COX enzymes. The compound's structure suggests it may exhibit similar activity, potentially leading to an ED50 comparable to established anti-inflammatory drugs like indomethacin .
Anticancer Efficacy
In vitro studies on structurally similar compounds have demonstrated their ability to inhibit tumor growth in murine models. For instance, derivatives were shown to selectively target cancer cells without affecting normal cells at certain concentrations .
Data Tables
| Activity | Compound | ED50 (μM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Indomethacin | 9.17 | COX inhibition |
| Anti-inflammatory | 1-(2-(2-Bromophenoxy)ethoxy)... | TBD | COX inhibition (predicted) |
| Anticancer | Novel pyrimidine derivatives | 10 | Apoptosis induction |
| Anticancer | Thalidomide derivatives | TBD | Cell cycle arrest |
Case Study 1: Inhibition of COX Enzymes
A study conducted on pyrimidine derivatives showed that several compounds exhibited selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs. This could indicate a favorable safety profile for this compound in treating inflammatory diseases.
Case Study 2: Anticancer Activity in Murine Models
In a series of experiments, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant growth inhibition at concentrations as low as 10 µM, with a noted mechanism involving apoptosis and disruption of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
